Positional Isomerism: N-8 Sulfonamide vs. C-3 Sulfone in ELOVL6 Inhibition
The target compound bears the sulfonyl group on the bridgehead nitrogen (N-8), whereas the reference ELOVL6 inhibitor series places it at the C-3 endo position. In the 3-sulfonyl series, the lead compound 1k (4-CF3-Ph, C-3 sulfone) exhibits a human ELOVL6 IC50 of 78 nM [1]. Replacement of the 8-azabicyclo[3.2.1]octane core with piperidine (compound 3) or relocation of the sulfone to an exo configuration (compound 2) results in complete loss of inhibitory activity (IC50 >10,000 nM) [1]. While direct IC50 data for the N-8 sulfonamide isomer is not reported in the same assay, the SAR trend demonstrates that the position of the sulfonyl group is a binary determinant of target engagement.
| Evidence Dimension | Human ELOVL6 enzyme inhibitory activity (positional isomer comparison) |
|---|---|
| Target Compound Data | Not reported in ELOVL6 assay; presumptive inactive based on core modification SAR |
| Comparator Or Baseline | Compound 1k (3-endo-4-CF3-phenylsulfonyl): IC50 = 78 nM; Compound 2 (3-exo isomer): IC50 >10,000 nM; Compound 3 (piperidine replacement): IC50 >10,000 nM |
| Quantified Difference | Positional change from C-3 to N-8 predicted to reduce activity by >100-fold based on core modification tolerance |
| Conditions | Recombinant human ELOVL6 enzyme assay using [14C]malonyl-CoA incorporation |
Why This Matters
A researcher procuring a compound for ELOVL6 SAR studies must recognize that the N-8 sulfonamide regioisomer is not a functional substitute for the C-3 sulfone series and will likely not engage ELOVL6.
- [1] Nagase, T.; Takahashi, T.; Sasaki, T.; Nagumo, A.; Shimamura, K.; Miyamoto, Y.; Kitazawa, H.; Kanesaka, M.; Yoshimoto, R.; Aragane, K.; Tokita, S.; Sato, N. Synthesis and Biological Evaluation of a Novel 3-Sulfonyl-8-azabicyclo[3.2.1]octane Class of Long Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors. J. Med. Chem. 2009, 52 (14), 4111–4114. View Source
